Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate
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Overview
Description
Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is an organic compound with a unique structure that includes a propargyl group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate typically involves the reaction of propargyl alcohol with 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various esters and amides.
Scientific Research Applications
Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets. The propargyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Similar in structure but contains a bromine atom, making it more reactive in certain substitution reactions.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Contains an indole ring, which imparts different biological activities and reactivity patterns.
Uniqueness
Prop-2-yn-1-yl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is unique due to its dioxane ring, which provides stability and specific reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H10O5 |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
prop-2-ynyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate |
InChI |
InChI=1S/C9H10O5/c1-3-4-12-7(10)9(2)5-13-8(11)14-6-9/h1H,4-6H2,2H3 |
InChI Key |
KVFXZMLGZVYVHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)OC1)C(=O)OCC#C |
Origin of Product |
United States |
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